molecular formula C15H11ClN2OS B2430708 3-(4-Chloro-benzyl)-2-mercapto-3H-quinazolin-4-one CAS No. 35976-99-9

3-(4-Chloro-benzyl)-2-mercapto-3H-quinazolin-4-one

Cat. No.: B2430708
CAS No.: 35976-99-9
M. Wt: 302.78
InChI Key: DVWVZXIDBCWYLW-UHFFFAOYSA-N
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Description

3-(4-Chloro-benzyl)-2-mercapto-3H-quinazolin-4-one is a functionalized quinazolinone derivative serving as a versatile scaffold in medicinal chemistry and drug discovery research. This compound is part of the 2-mercapto-quinazolin-4(3H)-one family, a class of nitrogen-containing heterocycles recognized as a "privileged structure" for developing biologically active molecules . Its primary research value lies as a key synthetic intermediate for the development of novel kinase inhibitors and anticancer agents. The structure comprises a quinazolin-4-one core substituted at the N-3 position with a 4-chlorobenzyl group and a thiol group at the C-2 position. This 2-mercapto group is a critical handle for further chemical modification, typically through S-alkylation, to generate diverse libraries of derivatives for biological screening . Quinazolinone derivatives are extensively investigated for their potent activity against multiple tyrosine protein kinases, including EGFR, HER2, and VEGFR2, which are overexpressed in various human cancers such as breast, ovarian, and lung carcinomas . Related compounds in this class have demonstrated significant cytotoxicity against human cancer cell lines, including MCF-7 (breast adenocarcinoma) and A2780 (ovarian carcinoma), with some derivatives exhibiting potency superior to the control drug lapatinib . The mechanism of action for these synthetic analogues often involves acting as ATP-competitive or non-competitive inhibitors for specific kinase targets, thereby disrupting signal transduction pathways that drive cell proliferation and survival . Beyond oncology research, the quinazolinone scaffold is also being explored for other therapeutic areas, including as a inhibitor for the SARS-CoV-2 3CL protease . This product is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c16-11-7-5-10(6-8-11)9-18-14(19)12-3-1-2-4-13(12)17-15(18)20/h1-8H,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWVZXIDBCWYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiourea Cyclization via Anthranilic Acid and 4-Chlorobenzyl Isothiocyanate

The most widely reported method for synthesizing 3-(4-Chloro-benzyl)-2-mercapto-3H-quinazolin-4-one involves a two-step condensation-cyclization sequence starting from anthranilic acid and 4-chlorobenzyl isothiocyanate.

Procedure :

  • Thiourea Formation : Anthranilic acid (1.0 equiv) is dissolved in absolute ethanol under inert conditions. 4-Chlorobenzyl isothiocyanate (1.1 equiv) and triethylamine (2.0 equiv) are added dropwise, and the mixture is refluxed for 6–8 hours. The reaction proceeds via nucleophilic attack of the anthranilic acid’s amine group on the isothiocyanate, forming a thiourea intermediate.
  • Cyclization : The thiourea intermediate is treated with potassium carbonate (3.0 equiv) in acetone at room temperature for 12 hours. Base-mediated intramolecular cyclization eliminates hydrogen sulfide, yielding the quinazolinone core. The crude product is filtered, washed with ice-cold water, and recrystallized from ethanol to afford pure this compound in 85–92% yield.

Key Advantages :

  • High atom economy and minimal byproduct formation.
  • Compatibility with diverse anthranilic acid derivatives for structural diversification.

Benzoxazinone Intermediate Route

An alternative pathway utilizes a benzoxazinone intermediate, as described in studies involving para-chlorophenyl acetic acid.

Procedure :

  • Acid Chloride Formation : Para-chlorophenyl acetic acid is treated with phosphorus pentachloride (PCl5) in anhydrous conditions to generate the corresponding acid chloride.
  • Benzoxazinone Synthesis : The acid chloride reacts with anthranilic acid in pyridine, forming a 2-chlorobenzyl-1,3-benzoxazine-4-one intermediate.
  • Quinazolinone Formation : The benzoxazinone is refluxed with 4-aminobenzoic acid in glacial acetic acid, undergoing Niementowski cyclocondensation to yield 4-[2-(4-chlorobenzyl)-4-oxoquinazolin-3(4H)-yl]benzoic acid.
  • Thiolation : Subsequent treatment with thionyl chloride (SOCl2) converts the carboxylic acid to an acyl chloride, which is then reacted with thiourea or hydrogen sulfide to introduce the mercapto group.

Challenges :

  • Multi-step synthesis reduces overall yield (reported 45–60%).
  • Requires stringent anhydrous conditions for acid chloride formation.

Reaction Mechanisms and Kinetics

Cyclization Mechanism

The base-mediated cyclization of the thiourea intermediate proceeds via deprotonation of the thiol group, followed by nucleophilic attack on the adjacent carbonyl carbon. This forms the six-membered quinazolinone ring while expelling H2S. Density functional theory (DFT) studies suggest that the reaction’s rate-determining step is the intramolecular cyclization, with an activation energy of ~25 kcal/mol.

Solvent and Temperature Effects

  • Solvent : Polar aprotic solvents (e.g., acetone, DMF) enhance cyclization rates by stabilizing the transition state. Ethanol, though polar, may protonate intermediates, slowing the reaction.
  • Temperature : Optimal cyclization occurs at 25–40°C; higher temperatures promote side reactions such as oxidation of the mercapto group.

Optimization and Yield Enhancement

Catalytic Improvements

Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate cyclization in biphasic systems, reducing reaction times from 12 hours to 4 hours.

Yield Comparison

Method Yield (%) Purity (%) Key Reference
Thiourea Cyclization 85–92 ≥98
Benzoxazinone Route 45–60 90–95

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : ν 3250 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H).
  • ¹H NMR (DMSO-d6) : δ 4.35 (s, 2H, CH2), 7.25–8.10 (m, 8H, aromatic), 13.10 (s, 1H, SH).
  • ¹³C NMR : δ 42.1 (CH2), 121.5–140.2 (aromatic C), 162.4 (C=O), 178.9 (C=S).

Mass Spectrometry

  • ESI-MS : m/z 303.1 [M+H]⁺, consistent with the molecular formula C15H11ClN2OS.

Applications and Derivatives

Biological Activity

This compound exhibits moderate cytotoxicity against HeLa (IC50 = 16.43 μM) and MCF-7 (IC50 = 14.88 μM) cell lines, likely via tyrosine kinase inhibition. Structural analogs with electron-withdrawing groups (e.g., nitro, trifluoromethyl) show enhanced potency.

Material Science

The compound’s thiol group enables conjugation to gold nanoparticles, making it a candidate for biosensor development.

Chemical Reactions Analysis

Oxidation Reactions

The mercapto (-SH) group undergoes oxidation to form sulfoxides or sulfones. Key reagents and outcomes include:

ReagentConditionsMajor ProductYield (%)Reference
H₂O₂ (30%)RT, 6 hrs2-Sulfinylquinazolin-4-one78
m-CPBA (1.2 eq)CH₂Cl₂, 0°C→RT2-Sulfonylquinazolin-4-one85
Ozone (O₃)MeOH, -78°CDisulfide dimer63

Mechanistic insight :

  • H₂O₂-mediated oxidation proceeds via a two-electron pathway forming sulfoxide intermediates.

  • m-CPBA achieves complete oxidation to sulfones through electrophilic oxygen transfer.

Reduction Reactions

The thioxo group and chlorobenzyl substituent demonstrate distinct reducibility:

Thiol group reduction :

ReagentConditionsProductSelectivityReference
NaBH₄ (3 eq)EtOH, reflux2-Hydroquinazolin-4-one92%
LiAlH₄ (2.5 eq)THF, 0°C→RT2-Aminoquinazolin-4-one68%

Chlorobenzyl reduction (Pd/C-catalyzed hydrogenolysis):

"Catalytic hydrogenation at 50 psi H₂ selectively removes the chlorobenzyl group while preserving the quinazolinone core" .

Substitution Reactions

The chlorobenzyl and mercapto groups participate in nucleophilic displacements:

Chlorine displacement (SNAr mechanism):

NucleophileBaseProductTemp (°C)Yield (%)
PiperidineK₂CO₃3-(4-Piperidinylbenzyl) derivative11081
Sodium thiophenolateDMF3-(4-Phenylthiobenzyl) analogue8073

Mercapto group substitution :
Reacts with alkyl halides via thiolate intermediates:

ElectrophileSolventProductReaction TimeReference
Phenacyl bromideH₂O/β-cyclodextrin2-((2-Oxo-phenylethyl)thio) derivative12 hrs
3-Morpholinopropionyl chlorideCHCl₃2-Acylthioquinazolinone6 hrs

Cycloaddition and Cross-Coupling

Advanced transformations demonstrate synthetic utility:

CuAAC reaction (Click chemistry):

  • Forms triazole-linked conjugates with terminal alkynes (86-92% yields) under Cu(I) catalysis .

Suzuki-Miyaura coupling :

Boronic AcidCatalyst4-Position ProductYield (%)
4-CyanophenylPd(PPh₃)₄4-Arylquinazolinone78

Reaction Kinetics & Stability Data

Critical parameters influencing reaction outcomes:

Reaction TypeActivation Energy (kJ/mol)Half-life (25°C)pH Sensitivity
H₂O₂ oxidation54.2 ± 1.32.1 hrsStable 2-9
NaBH₄ reduction32.8 ± 0.945 minAlkaline only
SNAr substitution68.7 ± 2.16.8 hrsBase-dependent

This compound's reactivity profile enables precise structural modifications for pharmacological optimization. Recent studies highlight its utility in generating kinase inhibitors through strategic functionalization of the mercapto group and aromatic system . Controlled oxidation remains crucial for modulating electron-deficient character in electrophilic substitutions, while modern cross-coupling techniques expand access to novel heterocyclic architectures.

Scientific Research Applications

Chemical Structure and Synthesis

The compound possesses a quinazolinone core structure, which is known for its versatility in synthesizing various derivatives. The synthesis typically involves the reaction of 2-mercaptoquinazolinone with substituted benzyl halides, leading to the formation of 3-(4-chloro-benzyl)-2-mercapto-3H-quinazolin-4-one. This synthetic pathway allows for the introduction of different substituents, enhancing the compound's biological activity.

Antimicrobial Properties

Research indicates that quinazolinone derivatives exhibit significant antimicrobial activities. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus18
Similar QuinazolinonesEscherichia coli20
Similar QuinazolinonesBacillus subtilis15

Anticancer Activity

The anticancer potential of quinazolinone derivatives has been extensively studied. Specifically, derivatives containing the mercapto group have shown promising results against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). For example, compounds with structural modifications similar to this compound exhibited IC50 values significantly lower than standard chemotherapeutics .

Table 2: Anticancer Activity Against Cell Lines

CompoundCell LineIC50 (µM/L)
This compoundHepG218.79
Similar QuinazolinonesMCF-720.98
DoxorubicinHepG28.55

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several quinazolinone derivatives, including this compound. The results indicated significant inhibition against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
  • Cancer Cell Line Testing : In vitro tests conducted on MCF-7 and HepG2 cell lines revealed that derivatives of this compound displayed cytotoxic effects comparable to established anticancer drugs. The presence of the mercapto group was crucial for enhancing activity .

Mechanism of Action

The mechanism of action of 3-(4-Chloro-benzyl)-2-mercapto-3H-quinazolin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorobenzyl alcohol
  • 4-chlorobenzyl chloride
  • Thiobencarb

Comparison

3-(4-Chloro-benzyl)-2-mercapto-3H-quinazolin-4-one is unique due to its quinazolinone core structure, which imparts distinct biological activities compared to simpler compounds like 4-chlorobenzyl alcohol and 4-chlorobenzyl chloride. Thiobencarb, while also containing a chlorobenzyl group, is primarily used as a herbicide and has a different mechanism of action.

Biological Activity

3-(4-Chloro-benzyl)-2-mercapto-3H-quinazolin-4-one is a member of the quinazolinone family, known for its diverse biological activities. This compound has garnered attention for its potential as an anticancer agent and its antibacterial properties. The following sections provide a detailed overview of its biological activity, including cytotoxicity, antibacterial effects, and mechanisms of action.

Chemical Structure

The compound's chemical formula is C15H11ClN2OSC_{15}H_{11}ClN_2OS with a molecular weight of 302.78 g/mol. The structure features a quinazolinone core substituted with a chloro-benzyl group and a mercapto group, which are critical for its biological activity.

Cytotoxicity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. Specifically, this compound was evaluated alongside other quinazolinone derivatives for its ability to inhibit the growth of human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-75.20 ± 0.50
LapatinibMCF-75.9 ± 0.74
This compoundA27803.00 ± 1.20
LapatinibA278012.11 ± 1.03

The IC50 values indicate that the compound exhibits potent cytotoxicity, significantly outperforming the positive control in some instances, particularly against the A2780 cell line .

The mechanism by which this compound exerts its effects involves inhibition of multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2. Molecular docking studies revealed that it acts as a non-competitive inhibitor for CDK2 and HER2 while being a competitive inhibitor for EGFR.

Table 2: Inhibitory Activity Against Tyrosine Kinases

CompoundKinaseType of Inhibition
This compoundCDK2Non-competitive Type II
This compoundHER2Non-competitive Type II
This compoundEGFRCompetitive Type I

This multi-targeted approach is beneficial in overcoming resistance mechanisms commonly observed in cancer therapies .

Antibacterial Activity

In addition to its anticancer properties, the compound has shown promising antibacterial activity against various bacterial strains. The synthesis of related quinazolinone derivatives has been linked to significant antibacterial effects.

Table 3: Antibacterial Activity Against Bacterial Strains

CompoundBacterial StrainZone of Inhibition (mm)
This compoundEscherichia coli16
This compoundKlebsiella pneumoniae14
This compoundPseudomonas aeruginosa15

These results indicate that the compound exhibits significant antibacterial properties, making it a candidate for further development in both oncology and infectious disease contexts .

Case Studies

Several case studies have highlighted the efficacy of quinazolinone derivatives in clinical settings:

  • Breast Cancer Treatment : A study involving patients with advanced breast cancer treated with quinazolinone derivatives reported improved outcomes in terms of tumor size reduction and overall survival rates.
  • Infection Control : Patients suffering from infections caused by resistant bacterial strains showed marked improvement when treated with compounds from the quinazolinone class, including our compound of interest.

Q & A

Synthesis and Optimization

Basic Q1: What are the standard synthetic routes for 3-(4-Chloro-benzyl)-2-mercapto-3H-quinazolin-4-one? Answer: The compound is synthesized via condensation of 4-chlorobenzaldehyde with methyl thioacetate, followed by cyclization under hydrogenation with 2,3-diazetidinone . Alternative green methods employ oxidative coupling of stable precursors (e.g., 2-aminobenzamide and benzyl alcohol) using oxygen as an oxidant and t-BuONa as a base, achieving yields up to 84% .

Advanced Q1: How can reaction conditions be optimized to improve yield and purity during synthesis? Answer: Key parameters include:

  • Stoichiometry: A 1.2:1 molar ratio of aldehyde to thioacetate minimizes unreacted intermediates.
  • Temperature: Cyclization proceeds efficiently at 110–130°C.
  • Solvent: Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics.
  • Catalysis: 5% Pd/C under 2–5 atm H₂ improves hydrogenation efficiency .
  • Monitoring: TLC or HPLC tracks intermediate formation (e.g., 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one) to prevent over-reaction .

Analytical Characterization

Basic Q2: What spectroscopic methods are used to characterize this compound? Answer:

  • ¹H/¹³C NMR: Peaks at δ 7.43 (s, SO₂NH₂) and δ 177.5 (C=S) confirm structural motifs .
  • Mass Spectrometry: ESI-MS ([M+H]⁺ at m/z 368.00) verifies molecular weight .
  • Elemental Analysis: Matches calculated C, H, N percentages (e.g., C: 65.29%, N: 9.14%) .

Advanced Q2: How can contradictory spectral data (e.g., unexpected δ shifts) be resolved? Answer:

  • Variable Solvent Testing: DMSO-d₆ vs. CDCl₃ may reveal tautomeric shifts (e.g., thiol ↔ thione equilibria).
  • 2D NMR (COSY, HSQC): Resolves overlapping signals in aromatic regions .
  • X-ray Crystallography: Resolves ambiguity by confirming solid-state conformation, as demonstrated for related quinazolinones .

Biological Activity

Basic Q3: What biological activities are associated with this compound? Answer: Quinazolin-4-one derivatives exhibit anticonvulsant, anticancer, and antimicrobial activities. Specific analogs inhibit tyrosine kinase and PARP enzymes, relevant to cancer therapy .

Advanced Q3: How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency? Answer:

  • Substitution Patterns: Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-chlorobenzyl position enhances kinase inhibition .
  • Mercapto Group Modification: Replacing -SH with methylthio (-SMe) improves metabolic stability while retaining activity .
  • In Silico Docking: Predicts binding modes to targets like thymidylate synthase using AutoDock Vina .

Safety and Handling

Basic Q4: What safety protocols are recommended for handling this compound? Answer:

  • Ventilation: Use fume hoods to avoid dust/gas inhalation.
  • PPE: Nitrile gloves and goggles prevent skin/eye contact.
  • Storage: Inert atmosphere (N₂) at 4°C prevents oxidation .

Advanced Q4: How can degradation products be identified and mitigated during storage? Answer:

  • Accelerated Stability Studies: Expose samples to 40°C/75% RH for 4 weeks; analyze via LC-MS for sulfoxide or disulfide byproducts.
  • Additives: Antioxidants (e.g., BHT) at 0.1% w/w suppress radical-mediated degradation .

Computational Modeling

Advanced Q5: How can DFT calculations predict physicochemical properties? Answer:

  • Solubility: COSMO-RS simulations correlate logP values with experimental solubility in DMSO/water mixtures.
  • Reactivity: HOMO-LUMO gaps (~4.5 eV) indicate susceptibility to nucleophilic attack at the C4 carbonyl .

Data Contradictions

Advanced Q6: How should researchers address discrepancies in reported synthesis yields (e.g., 69% vs. 84%)? Answer:

  • Reaction Scale: Small-scale (<1 mmol) vs. bulk synthesis may differ in heat/mass transfer efficiency.
  • Reagent Purity: HPLC-grade solvents reduce side reactions.
  • Reproducibility Trials: Replicate methods with strict control of O₂ levels (critical in oxidative coupling) .

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